![molecular formula C17H15N3O3S2 B2903837 5,6-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine CAS No. 890939-16-9](/img/structure/B2903837.png)
5,6-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurodegenerative diseases, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neurodegenerative diseases, this compound has been shown to improve cognitive function and memory. In agriculture, this compound has been shown to inhibit the growth of fungal pathogens.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5,6-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize using standard laboratory techniques. However, one limitation of using this compound in lab experiments is its potential toxicity, especially at higher concentrations. Care should be taken when handling this compound, and appropriate safety measures should be followed.
Future Directions
There are several future directions for the study of 5,6-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine. One area of research is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the study of the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds for various applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 5,6-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine involves the reaction of 2-aminobenzothiazole and 6-methoxy-1,3-benzothiazole-2-thiol in the presence of a suitable base and a solvent. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. The yield of the product is typically high, and the purity can be confirmed using spectroscopic techniques such as NMR and IR.
Scientific Research Applications
5,6-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been shown to have antifungal properties and can be used as a natural fungicide. In material science, this compound has been studied for its potential applications in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
properties
IUPAC Name |
5,6-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-21-9-4-5-10-14(6-9)24-16(18-10)20-17-19-11-7-12(22-2)13(23-3)8-15(11)25-17/h4-8H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIBAHUZOJUDIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC(=C(C=C4S3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.